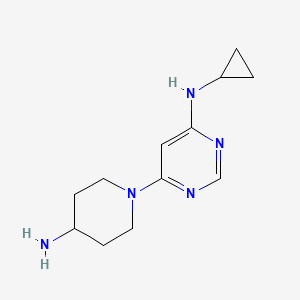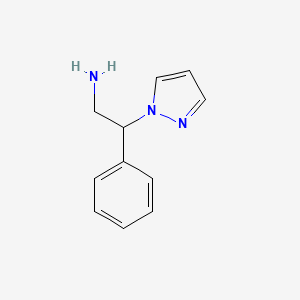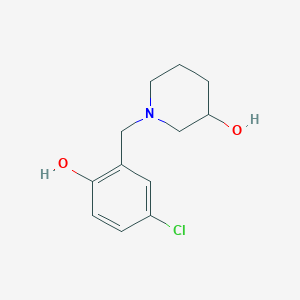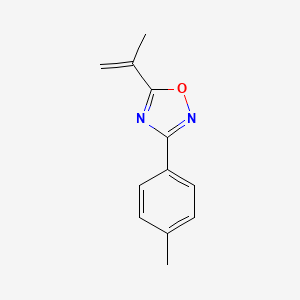
5-(Prop-1-en-2-yl)-3-(p-tolyl)-1,2,4-oxadiazole
Overview
Description
5-(Prop-1-en-2-yl)-3-(p-tolyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring .
Molecular Structure Analysis
The molecular structure of 5-(Prop-1-en-2-yl)-3-(p-tolyl)-1,2,4-oxadiazole would be characterized by the presence of the oxadiazole ring, along with a propenyl (Prop-1-en-2-yl) group and a p-tolyl group .Chemical Reactions Analysis
The chemical reactions of oxadiazoles can be quite diverse, depending on the substituents present on the ring. They can undergo reactions typical of aromatic compounds, such as electrophilic substitution .Scientific Research Applications
Corrosion Inhibition
1,3,4-Oxadiazole derivatives demonstrate significant corrosion inhibition properties for metals in acidic environments. Their effectiveness is attributed to the formation of a protective layer on the metal surface, which is supported by gravimetric, electrochemical, and SEM analyses. These inhibitors exhibit mixed type behavior, with adsorption characteristics following Langmuir's adsorption isotherm, suggesting a combined physisorption and chemisorption mechanism (Ammal, Prajila, & Joseph, 2018).
Antimicrobial and Antifungal Activities
Several 1,2,4-oxadiazole derivatives have been synthesized and shown to possess strong antimicrobial and antifungal activities. These activities were attributed to the presence of piperidine or pyrrolidine rings within the oxadiazole structure, indicating a potential for developing new antimicrobial agents from this class of compounds (Krolenko, Vlasov, & Zhuravel, 2016).
Antipropulsive and Analgesic Effects
Compounds containing the 1,3,4-oxadiazole motif have been evaluated for their potential as antidiarrheal agents. Modifications leading to the inclusion of a 2-methyl-1,3,4-oxadiazol-5-yl function resulted in derivatives that were equipotent to standard antidiarrheal drugs, with a low order of analgesic activity. This suggests that the 1,3,4-oxadiazole ring structure plays a significant role in mediating these pharmacological effects (Adelstein, Yen, Dajani, & Bianchi, 1976).
Anticancer Potential
A novel apoptosis inducer with a core 1,2,4-oxadiazole structure has been identified, exhibiting good activity against several cancer cell lines. The mechanism involves cell cycle arrest followed by apoptosis induction, highlighting the therapeutic potential of 1,2,4-oxadiazole derivatives in cancer treatment (Zhang et al., 2005).
Future Directions
properties
IUPAC Name |
3-(4-methylphenyl)-5-prop-1-en-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8(2)12-13-11(14-15-12)10-6-4-9(3)5-7-10/h4-7H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLQLXMFQOXEAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674521 | |
| Record name | 3-(4-Methylphenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Prop-1-en-2-yl)-3-(p-tolyl)-1,2,4-oxadiazole | |
CAS RN |
1033201-98-7 | |
| Record name | 3-(4-Methylphenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Ethyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride](/img/structure/B1487442.png)
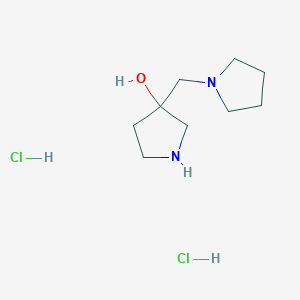
![5-Amino-2-benzyl-2-azabicyclo[2.2.1]heptan-6-ol](/img/structure/B1487448.png)

![(1R,3r,5S)-3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride](/img/structure/B1487450.png)
![tert-Butyl 9-amino-4-oxo-2,5-diazatricyclo[4.2.1.0~3,7~]nonane-2-carboxylate](/img/structure/B1487451.png)
![4-[7,9-Dimethoxy-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl]-1-butanol](/img/structure/B1487452.png)
![Hexahydropyrrolo[3,4-c]pyrrol-3(1H)-ylmethanol dihydrochloride](/img/structure/B1487455.png)
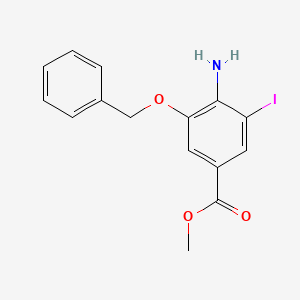
![2-Chloro-5-methylthieno[2,3-D]pyrimidine](/img/structure/B1487459.png)

